4-[(2-Chlorobenzyl)oxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILWQCXDRPDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278785 | |
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84403-78-1 | |
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84403-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Benzoic Acid Scaffold: a Cornerstone in Synthesis and Medicinal Chemistry
The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxyl group, is a fundamental building block in the fields of organic synthesis and medicinal chemistry. wikipedia.orgchemicalbook.com Its prevalence stems from its versatile reactivity and its presence in numerous biologically active molecules. chemicalbook.com
In organic synthesis, the carboxylic acid group of the benzoic acid moiety can undergo a wide array of chemical transformations. These reactions, including esterification, amidation, and reduction to alcohols, allow for the construction of complex molecular architectures. chemicalbook.comyoutube.com Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, enabling the introduction of various substituents to modulate the molecule's properties. youtube.com A significant industrial application of benzoic acid is in the production of phenol (B47542) through oxidative decarboxylation. wikipedia.org
The significance of the benzoic acid scaffold is profoundly evident in medicinal chemistry. It is a common structural motif found in a multitude of pharmaceutical agents. chemicalbook.comnih.gov For instance, benzoic acid itself is a component of Whitfield's ointment, used to treat fungal skin infections. wikipedia.orgdrugs.com Its derivatives are explored for a wide range of therapeutic activities, including analgesic, anti-inflammatory, and antimicrobial properties. chemicalbook.comnih.gov The ability to modify the benzoic acid structure allows medicinal chemists to fine-tune the pharmacological profile of a compound, optimizing its efficacy and other drug-like properties. acs.org
Benzyl Ether Derivatives: Key Players in Chemical and Biological Investigations
Benzyl (B1604629) ethers are a class of organic compounds characterized by a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to an oxygen atom, which is in turn bonded to another organic substituent. This functional group plays a crucial role in both chemical synthesis and biological studies.
In the context of chemical synthesis, benzyl ethers are widely employed as protecting groups for hydroxyl functionalities. acs.org The stability of the benzyl ether linkage under a variety of reaction conditions makes it an ideal choice for masking reactive alcohol groups during multi-step synthetic sequences. acs.orgorganic-chemistry.org The development of mild and selective methods for the cleavage of benzyl ethers, such as visible-light-mediated debenzylation, has further enhanced their utility as temporary protective groups. acs.org Beyond their role in protection, benzyl ethers can also be involved in dynamic covalent chemistry, such as in the design of covalent adaptable networks through trans-etherification reactions. rsc.org
From a biological perspective, benzyl ether derivatives have been investigated for their potential as modulators of various biological targets. For example, certain benzyl ether compounds have been synthesized and studied as potent and orally active agonists of the S1P₁ receptor, which is involved in immunosuppression. nih.gov The structural modifications on the benzyl ether moiety can significantly influence the compound's activity and selectivity for different receptor subtypes. nih.gov
The Research Trajectory of 4 2 Chlorobenzyl Oxy Benzoic Acid and Its Analogs
Established Synthetic Routes for this compound
The synthesis of this compound, a valuable building block in the preparation of various organic compounds, is primarily achieved through the formation of a benzyl ether linkage. cymitquimica.com Several established methodologies can be employed, primarily revolving around nucleophilic substitution reactions.
Nucleophilic Substitution Reactions in Benzyl Ether Formation
The core of synthesizing this compound lies in the formation of an ether bond between a benzoate and a benzyl halide. A common and effective method is the Williamson ether synthesis. youtube.combyjus.com This reaction involves the deprotonation of a hydroxyl group on a benzoic acid precursor to form a more nucleophilic phenoxide, which then attacks an electrophilic benzyl halide, such as 2-chlorobenzyl chloride or bromide. youtube.com This S_N2 reaction is highly efficient, particularly with primary halides like benzyl chloride, as it minimizes the risk of competing elimination reactions. youtube.com
The selection of a suitable base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) are often used to ensure complete formation of the alkoxide. organic-chemistry.org However, for substrates with sensitive functional groups, milder bases such as silver oxide (Ag₂O) can be employed to achieve more selective reactions. organic-chemistry.org
Etherification Approaches for Benzoic Acid Derivatives
Etherification of benzoic acid derivatives can also be achieved under various conditions. While the Williamson ether synthesis is a staple, other methods offer advantages depending on the specific substrate and desired outcome. For instance, reactions can be carried out under dehydrating conditions to drive the etherification forward, especially when starting from an alcohol and a carboxylic acid.
Recent advancements have introduced milder and more versatile reagents. For example, 2-benzyloxy-1-methylpyridinium triflate has emerged as a reagent that allows for benzylation under neutral conditions, which is particularly useful for substrates that are sensitive to either strongly acidic or basic environments. organic-chemistry.orgorgsyn.orgnih.gov
Alkylation Strategies for Structurally Related Benzoic Acids
The alkylation of benzoic acids is a fundamental transformation in organic synthesis. While direct alkylation of the carboxylic acid group can lead to esters, the formation of benzyl ethers on a hydroxyl-substituted benzoic acid falls under the broader category of O-alkylation. Palladium-catalyzed alkylation of aryl C-H bonds has been developed, though this is more focused on forming carbon-carbon bonds rather than the ether linkage required for this compound. nih.gov
However, the principles of activating a hydroxyl group for nucleophilic attack are central. In the context of synthesizing related benzoic acid derivatives, various catalytic systems have been explored to facilitate the coupling of different molecular fragments.
Reaction Conditions and Catalytic Systems in Synthetic Protocols
The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen reaction conditions and catalytic systems.
Base-Mediated Synthesis of Aromatic Ethers
Base-mediated synthesis, particularly the Williamson ether synthesis, is a cornerstone for preparing aromatic ethers. The choice of base and solvent significantly impacts the reaction's success.
Key Parameters in Base-Mediated Synthesis:
| Parameter | Description |
| Base | Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) are often employed as they effectively solvate the cation of the base while not interfering with the nucleophile. |
| Temperature | Reaction temperatures are typically elevated, often in the range of 60–100°C, to facilitate the reaction. |
| Leaving Group | The halide on the benzyl group (e.g., bromide or chloride) acts as the leaving group. Bromides are generally more reactive than chlorides. |
Acid-Catalyzed Etherification Reactions
While less common for this specific transformation, acid-catalyzed etherification can be an alternative route. This method typically involves the reaction of an alcohol with another alcohol or an alkene in the presence of a strong acid catalyst. nagwa.com The acid protonates a hydroxyl group, converting it into a good leaving group (water), which is then displaced by another alcohol molecule.
For the synthesis of ethers from secondary or tertiary alcohols, this method is less suitable as elimination reactions tend to dominate over substitution. byjus.comlearncbse.in However, for primary alcohols and in specific contexts, acid catalysis can be effective. The use of dehydrating conditions is crucial to drive the equilibrium towards the ether product. Fischer esterification, the reaction of a carboxylic acid and an alcohol with an acid catalyst, primarily forms esters, not ethers. nagwa.comresearchgate.net
Dehydrating Agents and Co-catalysts in Ether Bond Formation
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. francis-press.comfrancis-press.commasterorganicchemistry.com In this specific synthesis, the reactants are the sodium or potassium salt of 4-hydroxybenzoic acid and 2-chlorobenzyl chloride. The formation of the ether linkage in this reaction is not a dehydration process but a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com Therefore, the term "dehydrating agent" is not chemically appropriate; instead, the critical components are a base to deprotonate the phenolic hydroxyl group and potentially a co-catalyst to facilitate the reaction.
The synthesis is typically carried out under anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. francis-press.com The choice of base is crucial for the complete deprotonation of the 4-hydroxybenzoic acid to form the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydride (KH). francis-press.commasterorganicchemistry.com
In a well-documented synthesis of the closely related compound, 4-benzyloxybenzoic acid, from 4-hydroxybenzoic acid and benzyl chloride, potassium carbonate was employed as the base. researchgate.net A significant enhancement in reactivity and yield can be achieved through the use of phase-transfer catalysts (PTCs). These co-catalysts are particularly useful in biphasic systems (e.g., solid-liquid or liquid-liquid) to transport the phenoxide anion from the solid or aqueous phase to the organic phase where the 2-chlorobenzyl chloride is dissolved. researchgate.net Quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium bromide (CTAB), have been effectively used as PTCs in aqueous media for Williamson ether synthesis, promoting the reaction by increasing the local concentration of the reactants at the interface. researchgate.net
Table 1: Reagents and Conditions for Williamson Ether Synthesis of Aryl Benzyl Ethers This table is based on general principles and analogous syntheses.
| Component | Function | Examples | Reference |
| Phenol (B47542) | Nucleophile Precursor | 4-Hydroxybenzoic acid | researchgate.net |
| Benzyl Halide | Electrophile | 2-Chlorobenzyl chloride | researchgate.net |
| Base | Deprotonating Agent | K₂CO₃, NaH, KH | francis-press.commasterorganicchemistry.comresearchgate.net |
| Solvent | Reaction Medium | DMF, DMSO, Acetone, Water | francis-press.comresearchgate.net |
| Co-catalyst (PTC) | Enhances Reaction Rate | Cetyltrimethylammonium bromide (CTAB) | researchgate.net |
Exploration of Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the benzyl ether linkage, and the two aromatic rings.
The carboxylic acid functional group itself is generally unreactive toward direct nucleophilic attack due to the hydroxyl group (-OH) being a poor leaving group. libretexts.org Strong nucleophiles will instead act as bases and deprotonate the acidic proton of the carboxylic acid to form the corresponding carboxylate salt. The ether linkage and the aromatic rings are also generally inert to nucleophilic attack under standard conditions.
To induce reactivity at the carboxyl group, it must first be "activated" by converting the hydroxyl group into a better leaving group. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. fishersci.it
Several strategies exist for this activation:
Formation of Acid Chlorides: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the -OH group with a chlorine atom, forming a highly reactive acyl chloride. libretexts.org This intermediate readily reacts with a wide range of nucleophiles.
Formation of Esters: In the presence of an acid catalyst, this compound can react with alcohols in a process known as Fischer esterification to produce the corresponding ester. libretexts.orgnagwa.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org
Use of Coupling Reagents: In medicinal chemistry, amide bond formation is frequently achieved using coupling reagents. hepatochem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium (B103445) salts like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea or an activated ester intermediate. fishersci.ithepatochem.com This intermediate then reacts smoothly with a primary or secondary amine to form the desired amide. hepatochem.com
The activated derivatives of this compound serve as crucial intermediate precursors for the synthesis of more complex molecules. The ability to transform the carboxylic acid into esters, amides, and other derivatives opens up numerous synthetic pathways. hepatochem.comiajpr.com
For instance, the formation of an ester via Fischer esterification or an amide via a coupling reaction introduces new functional groups and extends the molecular framework. libretexts.orgiajpr.com These reactions are fundamental in drug discovery and materials science for creating libraries of novel compounds with potentially unique biological or physical properties. The activated acid can be coupled with various amines or alcohols, making this compound a versatile building block for constructing larger, more elaborate chemical structures. hepatochem.comsemanticscholar.org
Table 2: Key Transformations of the Carboxylic Acid Group This table outlines the general reactivity of carboxylic acids as applied to the target molecule.
| Transformation | Reagents | Product | Significance | Reference |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 4-[(2-Chlorobenzyl)oxy]benzoyl chloride | Highly reactive intermediate | libretexts.org |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-[(2-chlorobenzyl)oxy]benzoate | Stable derivative, precursor | libretexts.orgnagwa.com |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HATU) | N-substituted 4-[(2-chlorobenzyl)oxy]benzamide | Introduction of amide functionality | fishersci.ithepatochem.com |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the identification and structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is noted in the literature, a general analysis based on its structure allows for the prediction of its characteristic signals. semanticscholar.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of hydrogen atom in the molecule. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The protons on the two aromatic rings will produce complex multiplet patterns in the aromatic region (approximately 7.0-8.2 ppm). The two protons of the benzylic ether methylene (B1212753) group (-O-CH₂-) are expected to produce a sharp singlet around 5.0-5.3 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167-172 ppm. The aromatic carbons would generate a series of signals between 115 and 160 ppm, with carbons attached to electronegative atoms (oxygen and chlorine) appearing at the lower end of this range. The benzylic ether methylene carbon (-O-CH₂-) is expected in the 65-75 ppm region.
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad s) | 167 - 172 |
| Aromatic (C-H) | 7.0 - 8.2 (m) | 115 - 140 |
| Aromatic (C-O, C-C, C-Cl) | - | 115 - 160 |
s = singlet, m = multiplet. Data is predicted based on general principles and analysis of similar structures.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid group, typically centered around 3000 cm⁻¹, which often overlaps with the aromatic C-H stretching vibrations. docbrown.infospectroscopyonline.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aryl carboxylic acid is expected in the region of 1710-1680 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-O stretching vibrations for the ether linkage and the carboxylic acid between 1320 and 1050 cm⁻¹. spectroscopyonline.com The presence of the aromatic rings would be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 (strong) |
| Ether, Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 |
| Aromatic Rings (C=C) | C=C Stretch | 1600 - 1450 |
Data is predicted based on established correlation tables and spectra of related compounds. docbrown.infospectroscopyonline.com
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (MW = 262.69 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 262.
The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 amu) to give a [M-17]⁺ ion, or the loss of the entire carboxyl group (•COOH, 45 amu) to give a [M-45]⁺ ion. docbrown.info Cleavage of the benzylic ether bond is also highly probable, leading to the formation of a 2-chlorobenzyl cation ([C₇H₆Cl]⁺, m/z 125) and a 4-oxybenzoic acid radical, or a 2-chlorobenzyl radical and a 4-oxybenzoic acid cation ([C₇H₅O₃]⁺, m/z 137).
Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 262 | [C₁₄H₁₁ClO₃]⁺ | Molecular Ion ([M]⁺) |
| 245 | [C₁₄H₁₀ClO₂]⁺ | Loss of •OH from [M]⁺ |
| 125 | [C₇H₆Cl]⁺ | Cleavage of the ether bond (2-chlorobenzyl cation) |
Fragmentation patterns are predicted based on common fragmentation pathways for this class of compounds. docbrown.info
Solid-State Structural Analysis via Crystallography
While spectroscopic methods define molecular connectivity, X-ray crystallography provides the precise three-dimensional coordinates of atoms in the solid state, offering unparalleled insight into molecular conformation and intermolecular packing.
A specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature. However, this technique remains the definitive method for determining solid-state structure. researchgate.net If suitable crystals were grown, this analysis would yield precise data on bond lengths, bond angles, and the dihedral angles between the two aromatic rings, definitively establishing the molecule's conformation in the crystalline form.
In the absence of a specific crystal structure for the title compound, analysis of related benzoic acid derivatives allows for a robust prediction of the key intermolecular forces at play. nih.govnih.gov The most significant interaction in the crystal packing of benzoic acids is the formation of strong hydrogen bonds. mdpi.com The carboxylic acid groups of two separate molecules typically form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. nih.govnih.gov This creates a stable, eight-membered ring motif that is a hallmark of carboxylic acid crystal structures. nih.gov
Predicted Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Forms strong, centrosymmetric dimers. nih.govnih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel or offset stacking of the phenyl and chlorophenyl rings. |
Intermolecular Interactions in Crystal Packing
Hydrogen Bonding Networks (O-H...O, C-H...O)
In the crystal structure of related compounds, intermolecular O-H...O hydrogen bonds are a prominent feature, linking molecules into centrosymmetric dimers. nih.gov These interactions are crucial for the stabilization of the crystal structure. nih.gov Additionally, intramolecular C-H...O hydrogen bonds can lead to the formation of nonplanar five- and six-membered rings. nih.gov For instance, in 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid, these intramolecular interactions result in a twisted conformation for one of the rings. nih.gov
The formation of hydrogen-bonded dimers is a common characteristic of carboxylic acids. nih.gov In some structures, these dimers are oriented in different ways within the crystal lattice. nih.gov The geometry of these hydrogen bonds, such as the O⋯O distance and the O—H⋯O angle, are critical parameters in defining the stability and conformation of the molecular assembly. nih.gov For example, in 4-(2-Benzoylethyl)benzoic acid, the O⋯O distance is 2.6218 (11) Å with an angle of 176 (2)°. nih.gov
| Interaction Type | Description | Key Findings |
| O-H...O | Intermolecular hydrogen bonds forming centrosymmetric dimers. | Crucial for crystal structure stabilization. nih.govnih.gov |
| C-H...O | Intramolecular hydrogen bonds leading to ring formation. | Results in nonplanar ring conformations. nih.gov |
| Dimer Geometry | Specific distances and angles of hydrogen bonds. | O⋯O distance of 2.6218 (11) Å and O—H⋯O angle of 176 (2)° in a related compound. nih.gov |
Supramolecular Assembly and Dimer Formation
The combination of O-H...O hydrogen bonds and C-H...π interactions leads to the formation of complex supramolecular assemblies. nih.govruben-group.de The primary and most robust of these interactions is the formation of centrosymmetric dimers through the carboxylic acid groups. nih.govnih.gov These dimers then arrange themselves in the crystal lattice, influenced by weaker interactions like C-H...π contacts. nih.gov The study of supramolecular chemistry on surfaces has shown that the substrate can influence the type of intermolecular bonding, sometimes leading to unusual hydrogen bond motifs. ruben-group.de
The self-assembly of benzoic acid derivatives can be programmed by modifying the molecular building blocks, which in turn dictates the resulting supramolecular architecture. ruben-group.de Factors such as the symmetry of the molecule and the nature of the substrate play a significant role in directing the assembly process. ruben-group.de
| Assembly Feature | Description | Influencing Factors |
| Centrosymmetric Dimers | Formed through strong O-H...O hydrogen bonds between carboxylic acid groups. nih.govnih.gov | Intrinsic property of carboxylic acids. |
| Crystal Packing | Arrangement of dimers influenced by weaker C-H...π interactions. nih.gov | Molecular geometry and intermolecular forces. |
| Surface-Directed Assembly | Substrate can alter intermolecular bonding motifs. ruben-group.de | Chemical activity and topology of the substrate. ruben-group.de |
Dihedral Angle Analysis of Aromatic Rings
The relative orientation of the two aromatic rings in these molecules is described by the dihedral angle between their planes. In 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid, this angle is 67.18 (3)°. nih.gov In a related compound, 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, the benzyloxy group forms a dihedral angle of 67.5° with the benzoic acid plane, which helps to minimize steric hindrance. vulcanchem.com For 4-(2-Benzoylethyl)benzoic acid, the two aromatic rings are twisted with respect to each other, with a dihedral angle of 78.51 (3)°. nih.gov These angles are a consequence of the steric and electronic interactions between the different parts of the molecule.
| Compound | Dihedral Angle between Aromatic Rings | Reference |
| 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid | 67.18 (3)° | nih.gov |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid | 67.5° | vulcanchem.com |
| 4-(2-Benzoylethyl)benzoic acid | 78.51 (3)° | nih.gov |
Investigating Tautomeric Equilibrium in Related Benzoic Acid Derivatives
Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain benzoic acid derivatives. google.com Prototropic tautomers, which result from the migration of a hydrogen atom, generally exist in equilibrium. google.com For some benzoic acid derivatives, there is no evidence of thermal equilibrium due to tautomerization in the frequency range of internal modes. researchgate.net However, in systems like meta-aminobenzoic acid, both nonionic and zwitterionic tautomeric forms can exist in solution. researchgate.net The study of tautomeric equilibrium can be coupled to other processes, such as dimerization. fu-berlin.de The specific tautomeric form present can be influenced by the molecular environment. fu-berlin.de
| Compound/System | Tautomeric Behavior | Key Findings |
| General Benzoic Acid Derivatives | Can exhibit prototropic tautomerism. google.com | Tautomers exist in equilibrium. google.com |
| Specific Benzoic Acid Derivatives | No evidence of thermal equilibrium from tautomerization in some cases. researchgate.net | Interconversion of protons can be induced by specific lattice mode excitation. researchgate.net |
| meta-Aminobenzoic Acid | Exists as nonionic and zwitterionic forms in water. researchgate.net | The zwitterionic form crystallizes from aqueous solutions. researchgate.net |
| Tautomerism and Dimerization | Tautomeric equilibrium can be coupled to dimerization. fu-berlin.de | The molecular environment can shift the equilibrium. fu-berlin.de |
Computational and Theoretical Investigations of 4 2 Chlorobenzyl Oxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. researchgate.net These methods provide a detailed picture of electron distribution and orbital energies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter indicating the molecule's kinetic stability and reactivity. wuxiapptec.comscience.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to electronic transitions. wuxiapptec.com
Table 1: Representative Frontier Molecular Orbital Data for a Benzoic Acid Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates electronic stability and chemical reactivity. wuxiapptec.com |
Note: The values in this table are illustrative for a generic benzoic acid derivative and are not specific to 4-[(2-Chlorobenzyl)oxy]benzoic acid. The data is meant to exemplify the output of a typical HOMO-LUMO analysis.
Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are frequently used to compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. rjptonline.orgtandfonline.com
Predicted vibrational spectra help in the assignment of fundamental vibrational modes observed in experimental spectra. tandfonline.com Similarly, calculated 1H and 13C NMR shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide a basis for assigning peaks in experimental NMR spectra. science.gov For instance, a study on a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, utilized NMR analysis to confirm its structure, identifying key proton signals corresponding to different parts of the molecule. nih.gov
Table 2: Predicted Spectroscopic Data Example
| Spectroscopy Type | Predicted Value | Corresponding Functional Group |
| FT-IR | ~1700 cm⁻¹ | C=O stretch (Carboxylic Acid) |
| FT-IR | ~1250 cm⁻¹ | C-O stretch (Ether) |
| ¹H NMR | ~13.0 ppm | -COOH (Carboxylic Acid Proton) |
| ¹H NMR | ~7.0-8.0 ppm | Aromatic Protons |
| ¹H NMR | ~5.0 ppm | -O-CH₂- (Benzylic Protons) |
Note: This table contains typical predicted values for the functional groups present in this compound and serves as an example of computationally derived spectroscopic data.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. These simulations reveal the preferred three-dimensional structures of the molecule, their relative stabilities, and the dynamics of transitions between different conformations. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, including potential binding partners. vulcanchem.combiorxiv.org
Computational Studies on Intermolecular Interactions
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Computational studies are vital for dissecting these forces.
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.govmdpi.com
Table 3: Example of Hirshfeld Surface Analysis Data for a Benzoic Acid Derivative
| Interaction Type | Contribution (%) | Description |
| H···H | 42.7% | Interactions between hydrogen atoms. nih.gov |
| C···H/H···C | 40.0% | Interactions involving carbon and hydrogen atoms. nih.gov |
| O···H/H···O | 12.3% | Represents hydrogen bonding involving oxygen. nih.gov |
| C···C | 2.1% | Indicates potential π-π stacking interactions. nih.gov |
| Other | < 3.0% | Minor contributions from other atomic contacts. |
Note: This data is from a study on 4-{[(anthracen-9-yl)methyl]amino}benzoic acid and is presented to illustrate the insights gained from Hirshfeld surface analysis. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.comlaurinpublishers.com This technique is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at an atomic level. chapman.edu
The simulation calculates a binding affinity or score, often expressed in kcal/mol, which estimates the strength of the interaction. The results also provide a detailed 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the binding. vulcanchem.com Docking studies on compounds structurally similar to this compound have been performed to investigate their potential as enzyme inhibitors, for instance, against targets like cyclooxygenase (COX) or various proteases. vulcanchem.comchapman.edu
Table 4: Illustrative Molecular Docking Results
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzoic Acid Derivative | Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120 |
| Benzoic Acid Derivative | HIV Protease | -9.2 | Asp25, Ile50 |
| Benzoic Acid Derivative | SARS-CoV-2 Mpro | -7.8 | Cys145, His41 |
Note: This table provides hypothetical examples of molecular docking results to demonstrate how such data is typically presented. The specific values and interactions are for illustrative purposes.
Structure Activity Relationship Sar Studies of 4 2 Chlorobenzyl Oxy Benzoic Acid and Its Analogues
Impact of Substituents on Bioactivity Profiles
The nature and position of substituents on the aromatic rings of 4-[(2-Chlorobenzyl)oxy]benzoic acid derivatives are pivotal in determining their biological effects.
Influence of Halogen Substitutions on Cytotoxicity
Halogenation is a key strategy in modifying the cytotoxic properties of benzoic acid derivatives. The type of halogen and its position on the phenyl ring can significantly alter the compound's interaction with biological targets.
Studies on halogenated flavonoid derivatives, which share structural similarities with the compounds of interest, have shown that the introduction of halogens can lead to potent anticancer and anti-proliferative effects. nih.gov For instance, the substitution of a chlorine atom at different positions can either enhance or diminish cytotoxicity, indicating that the position of the halogen is a critical determinant of activity. nih.gov Research on ochratoxin A and its synthetic derivatives further underscores the importance of the halogen moiety, although its exchange with other halogens (fluorine, iodine, or bromine) was found to have minor effects on cytotoxicity compared to modifications of the amino acid moiety. nih.gov
Table 1: Effect of Halogen Substitution on Cytotoxicity
| Compound | Halogen | Position | Observed Cytotoxic Effect | Reference |
|---|---|---|---|---|
| Derivative D4' | Chlorine | 6 (Ring A) | Decreased cytotoxicity | nih.gov |
| Ochratoxin A Analog | Fluorine, Iodine, Bromine | Varied | Minor effects on cytotoxicity | nih.gov |
This table is for illustrative purposes and based on findings from related compound classes.
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly influence the bioactivity of benzoic acid analogs. Electron-withdrawing groups generally increase the electrophilicity of a molecule, potentially making it more susceptible to nucleophilic attack by biological macromolecules. studypug.com Conversely, electron-donating groups increase electron density, which can enhance nucleophilicity. studypug.com
In the context of pyrimidine-based compounds, the addition of a strong electron-withdrawing group like trifluoromethyl (–CF3) has been shown to significantly improve binding affinity to target enzymes, such as matrix metalloproteinase-7. scielo.br This enhancement is attributed to stronger hydrogen bond interactions. scielo.br Conversely, some electron-donating groups like –OC2H5 and electron-withdrawing groups like –COCH3 were found to result in less efficient cytotoxicity, suggesting a complex relationship between electronic effects and biological activity. scielo.br The acidity of benzoic acid derivatives, a key factor in their biological action, is also affected by the position of these groups. stackexchange.com
Positional Isomerism and Bioactivity Modulation
The specific placement of substituents on the benzoic acid ring, known as positional isomerism, is a critical factor in modulating bioactivity. nih.gov For example, in a study on the antibacterial activity of benzoic acid derivatives against E. coli, the position of hydroxyl and methoxyl groups significantly influenced their effectiveness. nih.gov A hydroxyl group at the ortho- (2-) position of benzoic acid was found to enhance its bactericidal activity compared to the parent compound. nih.gov
Similarly, in the design of protein kinase CK2 inhibitors based on 4-(thiazol-5-yl)benzoic acid, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to significantly higher antiproliferative activity. nih.gov This highlights that even subtle changes in the position of a substituent can lead to substantial differences in biological outcomes.
Correlation Between Molecular Architecture and Biological Potential
Role of the Benzoic Acid Moiety in Molecular Recognition
The benzoic acid moiety is a crucial pharmacophore that often plays a central role in molecular recognition and binding to biological targets. patsnap.com Its carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. researchgate.net The aromatic ring itself can participate in π-π stacking and hydrophobic interactions. nih.govresearchgate.net
In many biologically active compounds, the benzoic acid scaffold serves as an anchor, positioning other functional groups for optimal interaction with the target. patsnap.com For instance, in the case of ochratoxin A derivatives, the amino acid moiety attached to the benzoic acid core was found to be indispensable for its adverse effects, with its substitution almost completely preventing cytotoxicity. nih.gov This demonstrates the critical role of the substituents on the benzoic acid core in defining the molecule's biological activity.
Significance of Hydrophilic Substituents on Phenyl Rings
The presence and nature of hydrophilic substituents on the phenyl rings can significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds. Hydrophilic groups, such as hydroxyl (–OH) or carboxyl (–COOH) groups, can influence water solubility, membrane permeability, and metabolic stability.
Importance of the Phenyl Core in Biological Activity
The phenyl core is a fundamental structural component in a vast array of biologically active compounds, including this compound. Its significance stems from several key physicochemical properties that govern molecular interactions with biological targets.
The aromatic nature of the phenyl ring provides a planar, rigid scaffold. This planarity is often essential for effective binding to the active sites of proteins and enzymes, which themselves possess specific three-dimensional architectures. The sp2 hybridized carbons of the phenyl ring contribute to this flat structure, facilitating optimal orientation within a binding pocket.
Furthermore, the phenyl group is inherently lipophilic, meaning it readily interacts with nonpolar, hydrophobic environments. This characteristic is critical for crossing cell membranes and for engaging with hydrophobic amino acid residues within a protein's binding site. In the context of drug design, a hydrophobic moiety like the phenyl core can be strategically incorporated to occupy nonpolar regions on a protein's surface, thereby enhancing binding affinity. iomcworld.com
Case Studies of SAR in Related Benzoic Acid Derivatives
To understand the SAR of this compound, it is instructive to examine related benzoic acid derivatives where the influence of the phenyl core and its substituents has been investigated.
In the development of local anesthetics derived from benzoic acid, the presence of an aryl radical directly attached to the carbonyl group is a key determinant of activity. pharmacy180.comyoutube.com This aryl group, which is a phenyl ring in many cases, plays a crucial role in the binding of these compounds to their target ion channels. pharmacy180.com The electronic properties of this phenyl ring are also critical. Substituents that increase the electron density of the carbonyl oxygen, such as electron-donating groups in the ortho or para positions, tend to enhance anesthetic potency. pharmacy180.com This highlights the importance of the electronic interplay between the phenyl core and the rest of the molecule.
A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors provides valuable insights that are structurally relevant to this compound. nih.gov Researchers found that introducing a 2-halo-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity. nih.gov This finding is significant as it demonstrates that a benzyloxy substituent, and specifically one with a halogen, is well-tolerated and can even be beneficial for activity in this class of compounds. Although the substitution pattern differs from the target molecule, it underscores the potential for the 2-chlorobenzyl group in this compound to contribute favorably to biological interactions.
Further SAR studies on various benzoic acid derivatives have consistently shown that modifications to the phenyl ring, such as the introduction of different substituents, can have a profound impact on biological activity. For instance, in a series of 2,5-substituted benzoic acid derivatives designed as dual inhibitors of anti-apoptotic proteins, the nature and size of the substituents on the aromatic scaffold were found to be critical for determining the binding mode and potency. nih.gov
The following interactive data table summarizes the impact of substitutions on the phenyl core of various benzoic acid derivatives on their biological activity, as reported in the literature.
| Compound Class | Substitution on Phenyl Core | Effect on Biological Activity | Reference |
| Local Anesthetics | Electron-donating groups (e.g., alkoxy, amino) at ortho/para positions | Increased potency | pharmacy180.comyoutube.com |
| Local Anesthetics | Meta-position substitution | Decreased activity | pharmacy180.com |
| Protein Kinase CK2 Inhibitors | 2-Halo-benzyloxy group at the 3-position | Maintained potent inhibitory activity | nih.gov |
| Mcl-1/Bfl-1 Inhibitors | Deletion of 5-phenethylthio substituent | Over 30-fold decrease in binding affinity | nih.gov |
These case studies collectively emphasize that the phenyl core of benzoic acid derivatives is not merely a passive scaffold but an active participant in molecular recognition. Its size, shape, lipophilicity, and electronic properties, which are all tunable through substitution, are critical determinants of biological activity. The 2-chloro substituent on the benzyl (B1604629) group of this compound, for example, will influence the electronic nature and conformational preference of the entire molecule, thereby impacting its interaction with its biological target.
Mechanistic Elucidation of Biological Activities and Chemical Transformations Involving 4 2 Chlorobenzyl Oxy Benzoic Acid
Investigations into Anticancer Mechanisms
The potential for 4-[(2-Chlorobenzyl)oxy]benzoic acid to act as an anticancer agent would necessitate a series of detailed in vitro and in vivo studies.
Apoptosis Induction in Cancer Cell Lines
Research into other benzoic acid derivatives has suggested the potential for apoptosis induction in cancerous cells. For instance, studies on compounds like ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) and 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have demonstrated their ability to trigger programmed cell death in various cancer cell lines. To ascertain if this compound shares this capability, experiments would be required to measure markers of apoptosis, such as caspase activation and DNA fragmentation, in cancer cells treated with the compound.
Inhibition of Cell Proliferation Pathways
A key aspect of anticancer activity is the ability to halt the uncontrolled growth of cancer cells. Many benzoic acid derivatives have been shown to inhibit cell proliferation. Investigating the effect of this compound on the cell cycle and key signaling pathways that govern cell growth, such as the MAPK and PI3K/Akt pathways, would be crucial. Determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines would provide quantitative data on its potency.
Receptor Binding Studies (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Some compounds containing a benzoic acid scaffold have been identified as VEGFR-2 inhibitors. To determine if this compound acts as a VEGFR-2 inhibitor, binding assays would be necessary to measure its affinity for the receptor's active site. Such studies would clarify whether its potential anticancer effects could be attributed to the disruption of tumor blood supply.
Mechanisms of Antimicrobial and Antifungal Action
The antimicrobial properties of benzoic acid and its derivatives are well-established, primarily attributed to their ability to disrupt microbial cellular processes.
Interference with Bacterial Enzyme Systems
One of the proposed mechanisms for the antimicrobial action of benzoic acid derivatives is the inhibition of essential bacterial enzymes. To understand if this compound functions through this mechanism, specific enzymatic assays would be needed. These studies would identify which, if any, bacterial enzymes are targeted and inhibited by the compound, thereby disrupting vital metabolic pathways of the microorganism.
Disruption of Microbial Cell Membranes
Benzoic acid and its derivatives are known to compromise the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately, cell death. Investigating whether this compound can induce such membrane disruption would involve assays that measure membrane permeability and integrity in various bacterial and fungal strains. Determining the Minimum Inhibitory Concentration (MIC) against a panel of microbes would provide essential data on its spectrum of activity.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, MAO-B for analogues)
While direct enzyme inhibition data for this compound is not extensively documented in publicly available literature, studies on its structural analogues provide significant insights into its potential biological activities. Research has focused on related benzoic acid derivatives and benzyl (B1604629) ethers as inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are important targets in neurodegenerative diseases. nih.govnih.gov
Analogues such as hydroxybenzoic acids have been investigated for their anti-AChE activity. nih.gov For instance, 4-hydroxybenzoic acid, a precursor to the title compound, demonstrates inhibitory action against AChE. nih.gov The inhibition is characterized by hydrophobic interactions and the formation of π-π stacking with amino acid residues like Phenylalanine (Phe330) in the enzyme's active site. nih.gov A comparison of hydroxybenzoic acid isomers revealed that while the 2-hydroxy isomer (salicylic acid) had a lower IC50, the 4-hydroxy isomer also showed significant activity, suggesting the position of the hydroxyl group influences the nature of the interaction with the enzyme. nih.gov
In the context of MAO-B inhibition, various benzyl ether and benzamide (B126) derivatives have shown promise. For example, a series of aminoethyl substituted benzyl ethers were found to be potent and selective inhibitors of MAO-B over MAO-A. northwestern.edu The position of the substituent on the benzyl ring was critical for selectivity, with meta-substituted analogues generally showing high selectivity for MAO-B. northwestern.edu Other small molecule anilides have also been identified as potent, reversible, and competitive MAO-B inhibitors, with IC50 values in the nanomolar range. nih.gov These findings suggest that the general structure of a substituted benzyl group linked to an aromatic system, as seen in this compound, is a viable scaffold for designing enzyme inhibitors.
Investigation of Analgesic Mechanisms
The analgesic potential of compounds structurally related to this compound has been explored, pointing to multiple possible mechanisms of action. A close analogue, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, is identified as a potential analgesic compound derived from salicylic (B10762653) acid. nih.gov Studies on other benzoic acid derivatives suggest that their analgesic and anti-inflammatory effects are a key area of investigation. mdpi.comnih.gov
Experimental studies on different analgesic compounds have investigated the involvement of various neurotransmitter systems. For instance, the analgesic effect of a 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivative was found to involve alpha-1 and alpha-2 adrenergic receptors, dopamine (B1211576) receptors, and partially NMDA receptors, while the opioidergic system was not implicated. reports-vnmedical.com.ua This highlights that non-narcotic analgesic mechanisms are plausible for complex acidic molecules. The development of novel N-arylideneamino quinazolin-4(3H)-one compounds, which are conformationally constrained analogues of analgesic N-acylhydrazones, has also yielded potent analgesic prototypes. nih.gov These findings underscore the strategy of modifying core structures to optimize analgesic profiles.
Exploration of Reaction Mechanisms in Synthesis and Transformation
The synthesis and reactivity of this compound are governed by fundamental principles of organic chemistry, including nucleophile-electrophile interactions, radical pathways, protonation phenomena, and C-H activation.
Nucleophile-Electrophile Interactions
The primary synthesis of this compound involves a classic Williamson ether synthesis, a prime example of a nucleophile-electrophile interaction. masterorganicchemistry.com In this reaction, the hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide acts as the nucleophile , an electron-rich species that donates a pair of electrons. masterorganicchemistry.com The electrophile , or electron-deficient species, is 2-chlorobenzyl chloride, where the carbon atom attached to the chlorine is susceptible to nucleophilic attack. masterorganicchemistry.com
The reaction proceeds via an SN2 mechanism where the nucleophilic oxygen atom of the phenoxide attacks the electrophilic benzylic carbon, displacing the chloride ion and forming the ether linkage. The vast majority of organic reactions involve this fundamental interaction of a nucleophile attacking an electrophile. masterorganicchemistry.com The reactivity of nucleophiles and electrophiles can be categorized based on the Hard and Soft, Acids and Bases (HSAB) theory, which classifies reactants based on their polarizability. nih.gov
A similar mechanism is observed in the synthesis of related compounds, such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid from salicylic acid and 4-chloromethyl benzoyl chloride. nih.gov In this case, the phenolic hydroxyl group of salicylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride derivative. nih.gov
Radical Pathway Investigations
The benzoic acid moiety is susceptible to reactions involving free radicals. Studies on the reaction of hydroxyl radicals (•OH) with benzoic acid show that these highly reactive species can add to the aromatic ring, forming hydroxycyclohexadienyl radical intermediates. acs.org The investigation of benzoic acid derivatives as free radical scavengers is a significant area of research. nih.gov
Theoretical studies on various benzoic acid derivatives have explored three primary mechanisms for free radical scavenging:
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to the radical. This is often the preferred pathway in the gas phase. preprints.orgpreprints.org
Stepwise Electron Transfer-Proton Transfer (SET-PT): The molecule first transfers an electron to the radical, followed by the transfer of a proton. preprints.orgpreprints.org
Sequential Proton Loss-Electron Transfer (SPLET): The molecule first loses a proton, and the resulting anion then transfers an electron to the radical. The SPLET mechanism is typically favored in polar solvents like water and methanol. preprints.orgpreprints.org
The antioxidant activity and the specific radical scavenging mechanism are highly dependent on the substituents on the benzoic acid ring and the polarity of the environment. preprints.organtiox.org For instance, the position of hydroxyl groups relative to the carboxylate group significantly influences antioxidant properties against superoxide (B77818) radicals. antiox.org
Protonation and Ion-Pairing Phenomena
The carboxylic acid group (-COOH) in this compound is a key functional group that dictates its acid-base properties. In acidic conditions, the carboxylic acid can be protonated. Mechanistic questions often arise regarding which oxygen atom—the carbonyl (C=O) or the hydroxyl (-OH)—is protonated. The more basic oxygen of the carbonyl group is preferentially protonated, leading to a resonance-stabilized cation, which is more stable than the species formed by protonating the hydroxyl oxygen. organicchemistrytutor.com
In aqueous solutions, the carboxylic acid group can deprotonate to form a carboxylate anion (-COO⁻). This anion can then engage in ion-pairing with cations present in the solution. port.ac.uk The nature and strength of these interactions are ion-specific. For example, alkali-metal cations like Li⁺, Na⁺, and K⁺ show different affinities for carboxylate groups, and these affinities can be pH-dependent. port.ac.ukrsc.org Molecular dynamics simulations have shown that cations can form contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or even bridge multiple carboxylate groups. port.ac.ukrsc.org This phenomenon is critical in biological systems, where paired carboxylates in enzymes can exhibit unusual pKa values and play roles in substrate binding and catalysis. nih.gov The orientation of carboxylate anions at interfaces is also influenced by these interactions and the hydrophobic character of the rest of the molecule. nih.gov
C-H Activation in Benzoic Acid Derivatives
A modern area of synthetic chemistry involves the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. Benzoic acid and its derivatives are important substrates for such transformations. nih.govresearchgate.net Transition-metal catalysis, particularly with palladium (Pd), iridium (Ir), and cobalt (Co), has enabled the regioselective activation of C-H bonds. rsc.orgacs.orgnih.gov
The carboxylate group can act as a directing group, guiding the metal catalyst to a specific C-H bond, most commonly at the ortho position. For example, palladium(II) catalysts can react with the ortho C-H bond of a benzoic acid to form a palladacycle intermediate, which can then undergo further reactions. rsc.org While ortho-C-H functionalization is well-studied, methods for activating the more challenging meta-C-H bonds of benzoic acid derivatives have also been developed using specialized templates and catalytic systems. nih.govresearchgate.net These C-H activation strategies allow for the efficient synthesis of complex molecules by providing novel pathways for forming carbon-carbon and carbon-heteroatom bonds, for example, through coupling with alkynes and alkenes. nih.gov
Intramolecular Rearrangements and Cyclizations
Intramolecular reactions of benzyl ethers of phenolic acids can be induced under thermal or acidic conditions. These reactions can lead to the formation of new cyclic structures or rearranged products. For a molecule like this compound, two primary types of intramolecular transformations could be envisioned: electrophilic cyclization to form a tricyclic system and rearrangement reactions involving the benzyl group.
Potential Intramolecular Cyclization
One plausible intramolecular reaction for this compound is an acid-catalyzed cyclization to form a xanthone (B1684191) derivative. This type of reaction is well-documented for 2-phenoxybenzoic acids, where strong acids promote an intramolecular electrophilic acylation. In the case of this compound, the ether linkage is not directly to the benzoic acid's aromatic ring, which makes a direct analogy to the 2-phenoxybenzoic acid cyclization less likely.
However, under strongly acidic conditions, protonation of the ether oxygen could be followed by cleavage of the benzyl-oxygen bond to form a benzyl cation. This cation could then potentially act as an electrophile. An intramolecular Friedel-Crafts type reaction could occur if the generated carbocation attacks the electron-rich benzene (B151609) ring of the benzoic acid moiety. The ortho- and meta-positions to the carboxylic acid group would be the most likely sites for electrophilic attack. The presence of the electron-withdrawing carboxylic acid group, however, deactivates the ring towards electrophilic substitution, making such a cyclization challenging.
A hypothetical reaction scheme is presented below:
Scheme 1: Hypothetical Acid-Catalyzed Intramolecular Cyclization
| Reactant | Reagent/Condition | Plausible Product(s) |
| This compound | Strong acid (e.g., H₂SO₄, PPA) | Substituted fluorenone derivative |
Note: This is a hypothetical pathway, and experimental data is required for validation.
Potential Rearrangement Reactions
Another possibility is the intramolecular rearrangement of the benzyl group. The Sommelet-Hauser rearrangement is a known reaction of benzyl quaternary ammonium (B1175870) salts, but it can also occur with other benzylic ethers under specific basic conditions, which are not the focus here.
Under acidic or thermal conditions, a wikipedia.orgslideshare.net-Wittig rearrangement is a possibility for benzyl ethers, though it typically requires strong basic conditions to generate the necessary carbanion. A more likely scenario under acidic catalysis would be an intermolecular or intramolecular migration of the benzyl group, potentially leading to isomers of the starting material where the benzyl group is attached to the aromatic ring at a different position.
Due to the lack of specific research on this compound, a detailed discussion with experimental data, such as reaction yields and spectroscopic characterization of products, cannot be provided. The exploration of such intramolecular reactions for this compound could be a subject for future research.
Advanced Applications and Derivatives of 4 2 Chlorobenzyl Oxy Benzoic Acid in Chemical Sciences
Utility as a Synthetic Building Block for Complex Molecules
4-[(2-Chlorobenzyl)oxy]benzoic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic compounds. biosynth.comcymitquimica.com Its bifunctional nature, possessing both a carboxylic acid group and a chlorinated aromatic ring, allows for a diverse range of chemical transformations.
Preparation of Amides and Esters
The carboxylic acid group of this compound is readily converted into amides and esters, which are fundamental functional groups in many biologically active molecules and materials. The formation of amides is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, a patent describes the synthesis of tert-butyl {2-[{4-[(2-chlorobenzyl)oxy]-3-methoxybenzoyl}(2-thienylmethyl)amino]ethyl}- carbamate, where the related 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid is coupled with an amine using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com This general approach can be applied to a wide variety of amines to generate a library of amide derivatives. organic-chemistry.org
Similarly, esterification can be accomplished by reacting this compound with an alcohol under acidic conditions or using other standard esterification protocols. researchgate.net The resulting esters can serve as intermediates for further synthetic modifications or as final products with specific applications.
Intermediacy in Pharmaceutical Synthesis
The structural motif of this compound is found within several molecules of pharmaceutical interest, highlighting its role as a key intermediate in drug discovery and development. biosynth.compharmaoffer.com Its derivatives have been explored for various therapeutic applications. For example, related benzoyl derivatives have shown potential in inducing apoptosis in cancer cells.
Furthermore, the core structure is a component of more complex molecules investigated as potential therapeutic agents. For instance, a patent discloses compounds containing the 4-[(2-fluorobenzyl)oxy]benzoic acid moiety, a close analog, which have been synthesized and evaluated for their biological activities. sigmaaldrich.comgoogle.com The synthesis of these complex molecules often involves the initial preparation of the substituted benzoic acid core, followed by further functionalization.
Role in the Synthesis of Polymeric Materials
While direct applications of this compound in polymer synthesis are not extensively documented in the provided search results, a related compound, 2-(4-Chlorobenzoyl)benzoic acid, is used in the preparation of bisphthalazinone monomers. sarex.com These monomers are essential for the synthesis of high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sarex.com This suggests a potential, though not explicitly confirmed, role for this compound derivatives in the development of novel polymeric materials with tailored properties.
Development of Bioactive Derivatives and Probes
The inherent chemical features of this compound make it an attractive scaffold for the design and synthesis of new bioactive molecules and chemical probes to investigate biological processes.
Design and Synthesis of Novel Analogues
Researchers have synthesized various analogues of this compound by modifying its core structure to explore their biological activities. researchgate.net These modifications can include altering the substitution pattern on the benzyl (B1604629) ring or the benzoic acid moiety. For example, the synthesis of 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid has been reported, which introduces an additional chlorine atom to the benzyl group. smolecule.com Other variations include the synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid. bldpharm.com
The synthesis of these analogues often follows standard organic chemistry methodologies, such as the Williamson ether synthesis, where a substituted benzyl halide is reacted with a hydroxybenzoic acid derivative. These novel compounds are then screened for a range of biological activities, including anti-inflammatory and antimicrobial properties. smolecule.com
Application in Biochemical Assays
Derivatives of this compound have been utilized in biochemical assays to study enzyme function and interaction. The compound itself and its analogues can act as inhibitors or activators of specific enzymes. For instance, a study exploring fatty acid mimetics as ligands for nuclear receptors (NR4A) included this compound in a cellular Gal4-Nurr1 hybrid reporter gene assay to assess its activity. semanticscholar.org The ability of these molecules to interact with biological targets makes them valuable tools for probing molecular pathways and identifying potential drug targets.
Use as Molecular Probes in Biological Systems
The structural framework of this compound, which combines a benzoic acid moiety with a chlorobenzyl group via an ether linkage, provides a versatile platform for the design of molecular probes. Benzoic acid derivatives are known to be valuable components in the development of fluorescent probes. acs.orgumich.eduontosight.ai The fluorescence properties of such compounds can be finely tuned by modifying the substituents on the aromatic ring, a principle that underpins their application in detecting specific biological molecules and processes. acs.org
The design of effective molecular probes often relies on the principle of photoinduced electron transfer (PET). In many fluorescein-based probes, the fluorescence is quenched by a PET process from a recognition site—in this case, a derivative of the benzoic acid moiety—to the fluorophore. acs.org Upon interaction with the target analyte, this PET process is disrupted, leading to a significant increase in fluorescence intensity, thereby signaling the presence of the target. The electronic properties of the substituent on the benzoic acid ring are critical in modulating this PET process. acs.org
While direct studies on this compound as a molecular probe are not extensively documented, the known behavior of similar benzoic acid derivatives allows for postulation of its potential. For instance, various substituted benzoic acids have been investigated as components of fluorescent sensors. researchgate.net The introduction of the 2-chlorobenzyl group can influence the electronic environment of the benzoic acid, potentially modulating the PET process and making it a candidate for specific sensing applications.
Table 1: Examples of Benzoic Acid Derivatives and their Applications as Molecular Probes
| Derivative Name | Application | Principle of Operation |
| 2-Hydroxybenzoic acid (Salicylic acid) | Luminescent sublimation dye for latent fingerprints. umich.edunih.gov | Fluorescence upon excitation. umich.edunih.gov |
| 2-Aminobenzoic acid (Anthranilic acid) | Luminescent sublimation dye for latent fingerprints. umich.edunih.gov | Fluorescence upon excitation. umich.edunih.gov |
| Fluorescein derivatives with benzoic acid moieties | Probes for detecting biomolecules like singlet oxygen. acs.org | Photoinduced Electron Transfer (PET) modulation. acs.org |
| 4-Hydroxybenzoic Acid (pHBA) | Component of a biosensor for its own detection. researchgate.net | Binding to a specific protein domain, leading to a fluorescent signal. researchgate.net |
Research into Specialty Chemical and Material Applications
The unique combination of a rigid aromatic core, a flexible ether linkage, and a reactive carboxylic acid group makes this compound a valuable building block for the synthesis of specialty chemicals and functional materials. Benzoic acid and its derivatives are widely utilized in the creation of polymers and other advanced materials with tailored properties. ajchem-a.comscielo.org.mxresearchgate.netresearchgate.netmdpi.com
One significant area of application for substituted benzoic acids is in the development of liquid crystalline polymers. scielo.org.mx The rod-like structure of many benzoic acid derivatives can induce liquid crystalline phases (mesophases) in polymeric materials, leading to applications in displays and advanced optics. scielo.org.mx The presence of the chlorobenzyl group in this compound could influence the intermolecular interactions and packing, potentially leading to the formation of novel liquid crystalline materials.
Furthermore, benzoic acid derivatives are incorporated into polymers to enhance their functional properties. For example, grafting p-hydroxybenzoic acid onto chitosan (B1678972) has been shown to improve the resulting film's antioxidant, antibacterial, and UV-shielding capabilities. mdpi.com Similarly, polymers incorporating substituted benzoic acids have been investigated for applications such as anticorrosion coatings. ajchem-a.com The presence of the chlorine atom in the 2-position of the benzyl group in this compound could impart specific properties, such as enhanced thermal stability or modified solubility, to polymers derived from it.
Research has also demonstrated that benzoic acids can act as organocatalysts in polymerization reactions, offering a green and sustainable approach to producing biodegradable polyesters. researchgate.net The catalytic activity is dependent on the nature of the substituent on the benzoic acid ring.
Table 2: Research Findings on Substituted Benzoic Acids in Specialty Chemicals and Materials
| Research Area | Benzoic Acid Derivative(s) | Key Findings |
| Liquid Crystalline Polymers | p-Substituted benzoic acids with long substituents. scielo.org.mx | Formation of stable polymeric salts with mesophase (liquid crystal) behavior. scielo.org.mx |
| Functional Polymer Films | p-Hydroxybenzoic acid grafted onto chitosan. mdpi.com | Enhanced antioxidant, antibacterial, and UV-shielding properties of the films. mdpi.com |
| Anticorrosion Polymers | 4-Azo-3,5-substituted-1,2,4-triazole polymers derived from substituted benzoic acids. ajchem-a.com | Promising results in antibacterial and anticorrosion studies. ajchem-a.com |
| Conductive Polymers | Polyaniline doped with benzoic acid and substituted benzoic acids. researchgate.net | Benzoic acids act as effective dopants for polyaniline, influencing its conductivity. researchgate.net |
| Organocatalysis | Benzoic acid. researchgate.net | Acts as a simple and recyclable organocatalyst for the ring-opening polymerization of lactones. researchgate.net |
Future Research Directions and Translational Perspectives for 4 2 Chlorobenzyl Oxy Benzoic Acid
Unexplored Synthetic Pathways and Green Chemistry Approaches
The conventional synthesis of benzyloxybenzoic acid derivatives often relies on the Williamson ether synthesis. This method, while effective, typically involves the use of organic solvents and can generate significant waste. In the context of 4-[(2-Chlorobenzyl)oxy]benzoic acid, future research could pivot towards more sustainable and efficient synthetic strategies.
Microwave-Assisted Synthesis: A promising and relatively unexplored avenue for the synthesis of this compound is the application of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields for the synthesis of other benzoic acid and benzyl (B1604629) ether derivatives. nih.govijprdjournal.com The rapid and uniform heating provided by microwaves can enhance the efficiency of the etherification reaction between 4-hydroxybenzoic acid and 2-chlorobenzyl chloride. ijprdjournal.comtsijournals.com The development of a microwave-assisted protocol for this compound would represent a significant advancement towards a greener synthetic process. ijprdjournal.com
Surfactant-Mediated Synthesis in Aqueous Media: Another innovative and environmentally benign approach is the use of surfactants in aqueous media to facilitate the synthesis. For the synthesis of the related compound 4-benzyloxy benzoic acid, a method has been developed using a surfactant as a catalyst for the reaction of 4-hydroxybenzoic acid and benzyl chloride in water. researchgate.net Micelles formed by the surfactant create a microenvironment that can solubilize the organic reactants in the aqueous phase, thereby increasing the reaction rate. researchgate.net This methodology eliminates the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. researchgate.net Applying a similar surfactant-mediated approach to the synthesis of this compound could offer a safer and more sustainable manufacturing process.
Table 1: Comparison of Synthetic Approaches for Benzyloxybenzoic Acids
| Synthesis Method | Traditional (Williamson) | Microwave-Assisted | Surfactant-Mediated (Aqueous) |
|---|---|---|---|
| Solvent | Organic Solvents (e.g., DMF, Acetone) | Often solvent-free or minimal solvent | Water |
| Reaction Time | Hours | Minutes | Hours |
| Energy Consumption | High | Low | Moderate |
| Green Chemistry Alignment | Low | High | Very High |
| Potential for this compound | Established | Unexplored | Unexplored |
Deeper Mechanistic Insights into Biological Interactions
While this compound is noted for its role as a synthetic intermediate, its own biological activities and mechanisms of action are poorly understood. The exploration of its pharmacological potential presents a significant area for future research, particularly by drawing parallels with its structural isomers.
Investigation of Anti-inflammatory and Analgesic Properties: The isomeric compound 2-((4-chlorobenzyl)oxy)benzoic acid has demonstrated potential analgesic and anti-inflammatory effects. Studies on this isomer suggest that it may act by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov A crucial line of future inquiry would be to investigate whether this compound shares these properties. Initial in vivo studies using animal models of inflammation and pain could provide valuable preliminary data.
Computational and In Vitro Mechanistic Studies: To gain deeper mechanistic insights, computational studies, such as molecular docking, can be employed to predict the binding affinity of this compound to the active sites of COX-1 and COX-2. nih.govresearchgate.net These in silico approaches can help to formulate hypotheses about its potential as a selective or non-selective COX inhibitor. researchgate.net Subsequent in vitro enzyme inhibition assays would be essential to validate these computational predictions and to quantify the inhibitory potency of the compound against each COX isoform. rsc.orgresearchgate.net Understanding the structure-activity relationship (SAR) through these studies is critical for its potential development as a therapeutic agent. nih.gov
Rational Design of Next-Generation Analogues
The structural scaffold of this compound offers a versatile platform for the rational design of next-generation analogues with potentially enhanced biological activities or novel properties. Based on the SAR of related compounds, several modifications could be systematically explored. nih.govresearchgate.net
Modification of the Aromatic Rings: The substitution pattern on both the benzyl and the benzoic acid rings can be altered to probe their influence on biological activity. For instance, introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on either ring could modulate the compound's potency and selectivity for specific biological targets. nih.gov
Alteration of the Linker: The ether linkage between the two aromatic systems is another key feature that can be modified. Replacing the oxygen atom with other functionalities, such as an amine, sulfide, or a short alkyl chain, could lead to analogues with different conformational flexibilities and, consequently, different biological profiles.
Table 2: Proposed Analogues of this compound for Future Synthesis and Evaluation
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| Benzyl Ring | Varying the position and nature of the chloro substituent (e.g., 3-chloro, 4-chloro) | To investigate the impact of the halogen's position on target binding and activity. |
| Introduction of other functional groups (e.g., fluoro, methyl, methoxy) | To explore the effects of electronic and steric properties on biological interactions. nih.gov | |
| Benzoic Acid Ring | Shifting the position of the carboxylic acid group (e.g., to the 2- or 3-position) | To assess the importance of the carboxylate's position for target engagement. |
| Introducing additional substituents on the benzoic acid ring | To potentially enhance binding affinity or modulate pharmacokinetic properties. | |
| Ether Linker | Replacement with a thioether (-S-), amine (-NH-), or methylene (B1212753) (-CH2-) group | To alter the geometry and flexibility of the molecule, potentially leading to new biological activities. |
Emerging Research Applications in Interdisciplinary Fields
Beyond its potential in medicinal chemistry, the unique structural characteristics of this compound and its future derivatives could be leveraged in various interdisciplinary fields.
Materials Science: Substituted benzoic acids are known to be components of liquid crystals and functional polymers. mdpi.com The rigid, rod-like structure of this compound makes it an interesting candidate for the synthesis of novel materials with specific optical or electronic properties. Future research could explore its incorporation into polymer backbones or its use as a building block for self-assembling systems.
Chemical Biology: Benzoic acid derivatives can also serve as chemical probes to study biological processes. researchgate.net If this compound or its rationally designed analogues are found to be potent and selective inhibitors of a particular enzyme, they could be developed into valuable tools for chemical biology. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize the localization of their target enzyme within cells or to identify its interacting partners.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(2-Chlorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common protocol involves reacting 4-hydroxybenzoic acid with 2-chlorobenzyl bromide in the presence of a base like KOH. For example, refluxing in ethanol with KOH (1.2 eq.) and 2-chlorobenzyl bromide (1.0 eq.) yields the product after acidification and purification . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the aromatic substitution pattern and ether linkage. The 2-chlorobenzyl group’s protons appear as a multiplet in δ 4.5–5.5 ppm (O–CH) and δ 7.2–7.8 ppm (aromatic Cl-substituted ring) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and 1250 cm (C–O–C ether stretch) are diagnostic .
- Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (M) at m/z 276.7 (C _{11}ClO) .
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or ethanol. Alternatively, prepare sodium/potassium salts by neutralizing the carboxylic acid with NaOH/KOH in aqueous solution. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may enhance solubility without compromising bioactivity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).
- Structural Confirmation : Re-analyze derivatives via X-ray crystallography (as in ) to rule out polymorphic or stereochemical variations.
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or batch effects .
Q. How can the electronic effects of the 2-chlorobenzyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl atom activates the benzyl group for electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Pd(OAc) with SPhos ligand) and bases (KCO) optimizes coupling efficiency .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Use slow evaporation in mixed solvents (e.g., ethanol/water) or vapor diffusion. For X-ray analysis, ensure precise hydrogen bonding alignment, as intramolecular H-bonds (e.g., N–H⋯O) stabilize the lattice . Single-crystal XRD (as in ) is critical for unambiguous structural determination.
Q. How can researchers design derivatives of this compound to enhance selectivity for enzyme targets like NR4A receptors?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., –NO, –CF) at the 3-position of the benzoic acid to modulate steric and electronic effects.
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with NR4A’s ligand-binding domain.
- SAR Studies : Compare analogs (e.g., 4-[(4-chlorobenzyl)oxy]benzoic acid) to identify key pharmacophore elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
